3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane chemical properties
3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential reactivity, and synthetic considerations for 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane. This document is intended to serve as a valuable resource for professionals in research and development who are interested in utilizing this fluorinated epoxide in their work.
Chemical Identity and Physical Properties
3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane is a fluorinated organic compound characterized by a terminal epoxide ring, an ethoxy linker, and a perfluorohexyl chain. The presence of the highly fluorinated moiety significantly influences its chemical and physical properties, making it a subject of interest for various applications, including the synthesis of specialty polymers and as a building block in organic synthesis.
Table 1: Chemical Identifiers for 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane
| Identifier | Value |
| CAS Number | 122193-68-4[1] |
| Molecular Formula | C₁₁H₉F₁₃O₂[1] |
| Molecular Weight | 420.17 g/mol [1] |
| IUPAC Name | 2-({2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluorohexyl)oxy]ethoxy}methyl)oxirane |
| InChI Key | DRSDQADBHIDJCU-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCOCCOCC1CO1 |
Table 2: Physicochemical Properties of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane
| Property | Value | Notes |
| Physical Form | Liquid | At room temperature |
| Purity | ≥96% (GC)[1] | |
| Boiling Point | Estimated: >80 °C at 41 mmHg | Based on the boiling point of the structurally similar 3-perfluorohexyl-1,2-epoxypropane[2]. The additional ethoxy group in the target molecule would likely increase the boiling point. |
| Density | Data not available | |
| Solubility | Data not available | Expected to have low solubility in water and good solubility in many organic solvents. |
| Flash Point | Flammable Liquid (Category 3)[3] |
Spectroscopic Data
While the raw spectral data is not publicly available, the following spectroscopic techniques have been used to characterize 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane:
Researchers utilizing this compound should perform their own analytical characterization to confirm identity and purity.
Chemical Reactivity and Synthetic Applications
The reactivity of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane is dominated by the chemistry of the epoxide ring. The highly electron-withdrawing perfluorohexyl group is expected to influence the regioselectivity of ring-opening reactions.
Epoxide Ring-Opening Reactions
The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening. This is a versatile reaction for introducing new functional groups. Common nucleophiles that can be employed include:
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Amines
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Alcohols
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Thiols
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Azides
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Cyanides
The reaction can be catalyzed by both acids and bases. The regioselectivity of the attack (at the substituted or unsubstituted carbon of the epoxide) will be influenced by the reaction conditions and the nature of the nucleophile.
Potential Applications in Material Science
Given its structure, this compound is a valuable monomer for the synthesis of fluorinated polymers. The epoxide group can undergo ring-opening polymerization to form polyethers with pendant perfluorohexyl chains. These polymers are expected to exhibit properties such as:
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Low surface energy
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Hydrophobicity and oleophobicity
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High thermal and chemical stability
Such materials could find applications in coatings, sealants, and specialty elastomers.
Experimental Protocols
The following are representative, generalized experimental protocols for the synthesis and reaction of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane. These should be adapted and optimized for specific laboratory conditions and desired outcomes.
Illustrative Synthesis of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane
This protocol is based on the general synthesis of glycidyl ethers.
Reaction:
2-(Perfluorohexyl)ethanol + Epichlorohydrin → 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane
Procedure:
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To a stirred solution of 2-(perfluorohexyl)ethanol (1.0 eq) in a suitable aprotic solvent (e.g., THF, dioxane), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.
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Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.2 eq) dropwise.
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The reaction is then stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC or GC until the starting alcohol is consumed.
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Upon completion, the reaction is carefully quenched by the slow addition of water.
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The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield the desired 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane.
Representative Nucleophilic Ring-Opening Reaction
This protocol describes a general procedure for the reaction of the epoxide with an amine.
Reaction:
3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane + R₂NH → 1-(R₂-amino)-3-[2-(perfluorohexyl)ethoxy]propan-2-ol
Procedure:
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In a round-bottom flask, dissolve 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane (1.0 eq) in a suitable solvent such as methanol or isopropanol.
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Add the amine (R₂NH) (1.0-1.2 eq). The reaction can be carried out neat if the amine is a liquid.
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The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or GC-MS.
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Once the reaction is complete, the solvent is removed under reduced pressure.
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The residue can be purified by column chromatography on silica gel to afford the corresponding amino alcohol.
Visualizations
The following diagrams illustrate key logical and chemical pathways related to 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane.
Caption: General synthetic workflow for the preparation of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane.
Caption: A schematic of the nucleophilic ring-opening reaction of the title compound.
Caption: Logical workflow from monomer to potential material applications.
Safety Information
3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane is classified as a flammable liquid[3]. Appropriate safety precautions should be taken when handling this chemical. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane is a versatile fluorinated building block with significant potential in material science and organic synthesis. Its unique combination of a reactive epoxide group and a perfluorohexyl chain makes it an attractive monomer for the development of advanced materials with tailored properties. The information provided in this guide is intended to facilitate further research and application of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3-perfluorohexyl-1,2-epoxypropane Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [chemsrc.com]
- 3. 3-(2-(Perfluorohexyl)ethoxy)-1,2-epoxypropane | C11H9F13O2 | CID 533993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-[2-(PERFLUOROHEXYL)ETHOXY]-1,2-EPOXYPROPANE(122193-68-4) 1H NMR spectrum [chemicalbook.com]
